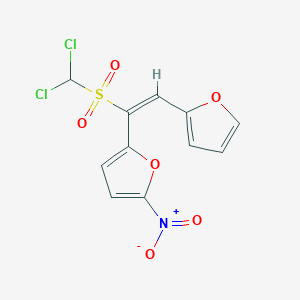
2-(1-((Dichloromethyl)sulfonyl)-2-(furan-2-yl)vinyl)-5-nitrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-((Dichloromethyl)sulfonyl)-2-(furan-2-yl)vinyl)-5-nitrofuran is a complex organic compound that features a furan ring substituted with nitro and dichloromethylsulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Dichloromethyl)sulfonyl)-2-(furan-2-yl)vinyl)-5-nitrofuran likely involves multiple steps, including the formation of the furan ring, introduction of the nitro group, and subsequent functionalization with the dichloromethylsulfonyl group. Typical conditions might involve:
Formation of the furan ring: This can be achieved through cyclization reactions involving aldehydes and ketones.
Nitration: Introduction of the nitro group can be done using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Functionalization: The dichloromethylsulfonyl group can be introduced through sulfonylation reactions using reagents like chlorosulfonic acid.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the furan ring or the dichloromethyl group.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, particularly at the positions adjacent to the furan ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Halogenation agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted furans, amines, and sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
Biologically, compounds with furan rings and nitro groups often exhibit antimicrobial or antifungal properties, making them candidates for drug development.
Medicine
In medicine, derivatives of this compound might be explored for their potential therapeutic effects, particularly if they exhibit biological activity.
Industry
Industrially, such compounds could be used in the synthesis of dyes, polymers, or other materials requiring specific functional groups.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, if used as an antimicrobial agent, the nitro group might undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Furyl)vinylsulfonyl compounds: These might share similar synthetic routes and reactivity.
Nitrofuran derivatives: Compounds like nitrofurantoin, which is used as an antibiotic.
Uniqueness
The uniqueness of 2-(1-((Dichloromethyl)sulfonyl)-2-(furan-2-yl)vinyl)-5-nitrofuran lies in its specific combination of functional groups, which could confer unique reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H7Cl2NO6S |
|---|---|
Molekulargewicht |
352.1 g/mol |
IUPAC-Name |
2-[(E)-1-(dichloromethylsulfonyl)-2-(furan-2-yl)ethenyl]-5-nitrofuran |
InChI |
InChI=1S/C11H7Cl2NO6S/c12-11(13)21(17,18)9(6-7-2-1-5-19-7)8-3-4-10(20-8)14(15)16/h1-6,11H/b9-6+ |
InChI-Schlüssel |
XAYANCRVCKMGPW-RMKNXTFCSA-N |
Isomerische SMILES |
C1=COC(=C1)/C=C(\C2=CC=C(O2)[N+](=O)[O-])/S(=O)(=O)C(Cl)Cl |
Kanonische SMILES |
C1=COC(=C1)C=C(C2=CC=C(O2)[N+](=O)[O-])S(=O)(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


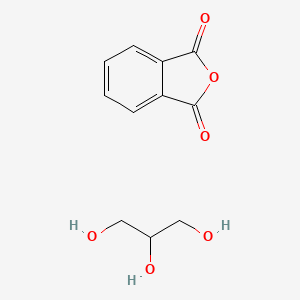
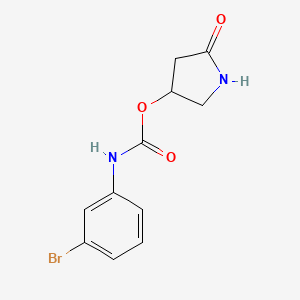
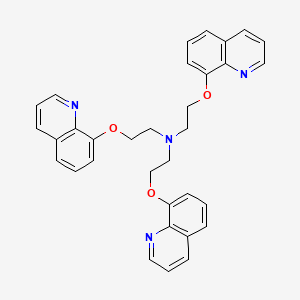

![6-[(4-Methoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12901877.png)
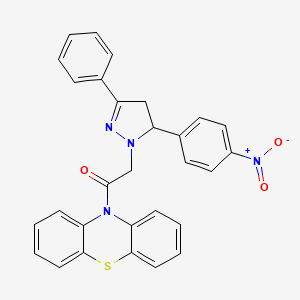

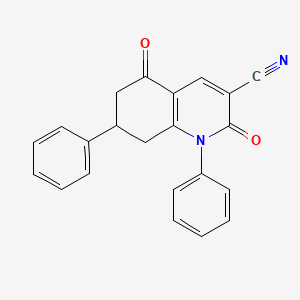

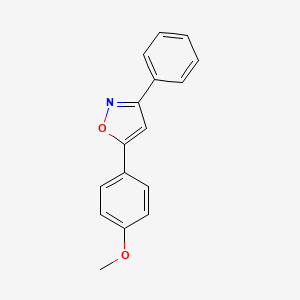
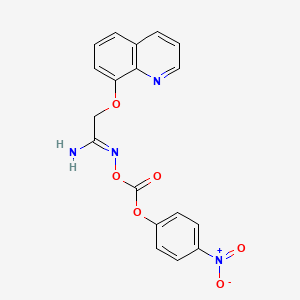
![Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12901928.png)
![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
![Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate](/img/structure/B12901939.png)
